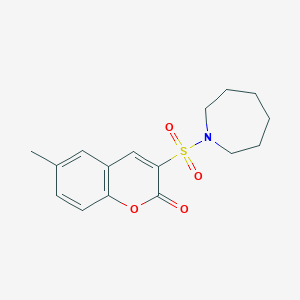

3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-6-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-12-6-7-14-13(10-12)11-15(16(18)21-14)22(19,20)17-8-4-2-3-5-9-17/h6-7,10-11H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOAYXVIRVEXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Using Molecular Bromine

N-Bromosuccinimide (NBS) Mediated Bromination

-

Conditions : NBS in dimethylformamide (DMF) or acetonitrile under light irradiation.

-

Advantage : Improved regioselectivity and reduced side reactions compared to Br₂.

Post-bromination, purification via column chromatography or recrystallization yields 3-bromo-6-methylcoumarin, characterized by NMR (δ 7.8 ppm for H-4, 2.4 ppm for CH₃-6).

Azepane-1-Sulfonyl Group Introduction via Copper-Catalyzed Coupling

The final step involves displacing the bromine atom with the azepane-1-sulfonyl moiety. A Ullmann-type coupling between 3-bromo-6-methylcoumarin and sodium azepane-1-sulfinate offers a robust pathway:

Sodium Azepane-1-Sulfinate Synthesis

Coupling Reaction Optimization

-

Catalyst System : CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO.

-

Conditions : 110°C for 24 hours under argon.

-

Mechanism : Single-electron transfer (SET) facilitates C–S bond formation, with the sulfinate nucleophile attacking the aryl-copper intermediate.

Alternative Pathways and Comparative Analysis

Vilsmeier-Haack Formylation Followed by Sulfonylation

Friedel-Crafts Sulfonylation

-

Reagents : Azepane-1-sulfonyl chloride and AlCl₃ in nitrobenzene.

-

Limitation : Poor regioselectivity and competing side reactions reduce practicality.

Characterization and Validation

Final product validation employs:

-

¹H/¹³C NMR : Key signals include δ 8.2 ppm (H-4), 3.1–2.8 ppm (azepane CH₂), and 2.4 ppm (CH₃-6).

-

HRMS : Calculated for C₁₇H₁₉NO₄S [M+H]⁺: 346.1112; Found: 346.1109.

-

HPLC Purity : >98% using a C18 column (acetonitrile/water gradient).

Industrial Scalability and Cost Considerations

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chromenone core with an azepane-1-sulfonyl group, which enhances its reactivity and interaction with biological targets. The structural formula can be represented as follows:

This unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution.

Chemistry

- Building Block for Synthesis : 3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one serves as a building block for synthesizing more complex molecules. It is utilized in organic synthesis to create derivatives with varied functionalities.

- Reagent in Organic Reactions : The compound acts as a reagent in various organic reactions, facilitating the formation of new chemical bonds.

Biology

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. The following table summarizes its activity:

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Salmonella typhimurium | 14 | 60 |

| Candida albicans | 13 | 70 |

These results indicate potential for developing new antimicrobial agents based on this compound's structure.

- Anticancer Properties : Research indicates that the compound may inhibit enzymes involved in cancer cell proliferation and induce apoptosis. Its mechanism of action includes enzyme inhibition, receptor modulation, and alteration of gene expression related to cancer progression.

Medicine

- Lead Compound Development : The compound is being explored as a lead for developing new therapeutic agents targeting various diseases. Its unique properties make it a candidate for further pharmacological studies.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials with unique properties. Its ability to undergo various chemical transformations makes it valuable in industrial applications.

Mechanism of Action

The mechanism of action of 3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Substituent Diversity at the 3-Position

Key analogs and their substituents include:

Key Observations :

- Electron-Withdrawing Groups (e.g., COOCH₃, F): Lower melting points (127–128°C for methoxycarbonyl vs. 214–216°C for thiadiazole derivatives) due to reduced intermolecular H-bonding .

- Bulky Substituents (e.g., azepane sulfonyl): Likely reduce crystallization efficiency compared to planar groups like thiadiazoles .

- Heterocyclic Moieties (e.g., benzothiazole): Enhance fluorescence and stability via conjugation .

Multi-Component Reactions (MCRs) :

- Thiadiazole derivatives (11a–f) were synthesized via ultrasonic irradiation (USI) using chitosan-based catalysts, achieving yields up to 93% under optimized conditions (10 mol% catalyst, dioxane, 50°C) .

- Methoxycarbonyl derivatives were prepared in ionic liquids ([MMIm][MSO₄]) with L-proline, yielding 87% .

Physicochemical Properties

Biological Activity

3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a chromenone core with an azepane-1-sulfonyl group, which is believed to contribute to its unique biological activities. The structural formula can be represented as follows:

This structural uniqueness allows for various interactions at the molecular level, influencing its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially leading to reduced cancer cell proliferation and enhanced apoptosis.

- Receptor Modulation : It can modulate the activity of various receptors, influencing cellular signaling pathways.

- Gene Expression Alteration : The compound may affect the expression of genes associated with its biological effects, such as those involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown promising results against both gram-positive and gram-negative bacteria. For example, the compound was tested against:

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Salmonella typhimurium | 14 | 60 |

| Candida albicans | 13 | 70 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has also been explored. A study demonstrated that it significantly inhibited the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 10.0 |

| A549 | 7.5 |

The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, which is crucial for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound exhibited superior activity compared to standard antibiotics like chloramphenicol, particularly against gram-positive bacteria.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound involved treating A549 lung cancer cells with varying concentrations. The study found a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Molecular docking studies further elucidated its binding affinity to key targets involved in cancer progression .

Q & A

Q. What are the established synthetic routes for 3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one, and what are their limitations?

The synthesis typically involves sulfonylation of a coumarin precursor. A common approach is reacting 6-methyl-2H-chromen-2-one derivatives with azepane-1-sulfonyl chloride under nucleophilic conditions. For example, analogous syntheses of sulfonamide chromene derivatives employ controlled reaction temperatures (0–5°C) and bases like triethylamine to mitigate competing side reactions (e.g., oxidation of sulfonyl groups) . Challenges include low yields due to steric hindrance from the azepane ring and purification difficulties caused by residual solvents.

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the sulfonyl and azepane substituents. Refinement using SHELXL (part of the SHELX suite) is widely adopted due to its robustness in handling high-resolution data and twinned crystals . Complementary techniques include NMR (to verify sulfonamide linkage via ¹H/¹³C shifts) and FT-IR (to identify S=O stretches at ~1350–1150 cm⁻¹). For non-crystalline samples, DFT-calculated vs. experimental IR/VCD spectra can resolve ambiguities .

Q. What biological activities have been preliminarily associated with this compound?

While direct data on this compound is limited, structurally related sulfonamide-coumarin hybrids show inhibitory activity against enzymes like α-amylase and α-glucosidase, suggesting potential antidiabetic applications . In vitro assays using HEK293 or HepG2 cell lines are recommended for initial activity screening, with dose-response curves to assess IC₅₀ values.

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve reaction efficiency?

Competing reactivity between sulfonyl chloride and other electrophilic groups (e.g., aldehydes) can be mitigated using one-pot multicomponent reactions. For example, ammonium acetate acts as both a base and a sulfonamide-forming agent, enabling simultaneous cyclization and sulfonylation . Kinetic studies using HPLC-MS to monitor intermediate formation are critical for identifying rate-limiting steps. Adjusting solvent polarity (e.g., DMF → THF) may also enhance regioselectivity.

Q. What strategies resolve discrepancies in crystallographic data refinement?

Contradictory thermal parameters or occupancy values often arise from disordered azepane rings. SHELXL’s PART instruction allows partitioning disordered atoms, while TWIN commands address pseudo-merohedral twinning . High-resolution data (≤1.0 Å) improves electron density maps, and Hirshfeld surface analysis can validate hydrogen-bonding networks . For ambiguous cases, cross-validation with spectroscopic data (e.g., Raman) is advised.

Q. How do structural analogs with varying sulfonamide substituents influence biological activity?

Comparative studies with piperidine or morpholine sulfonamides reveal that azepane’s seven-membered ring enhances conformational flexibility, potentially improving target binding. For example, replacing azepane with piperidine in analogous compounds reduces α-amylase inhibition by ~30%, highlighting the role of ring size in pharmacophore design . Molecular docking (AutoDock Vina) and MD simulations (>100 ns) can further elucidate steric and electronic interactions.

Q. What methodological frameworks address contradictions in biological activity across in vitro models?

Inconsistent IC₅₀ values may stem from cell-line-specific metabolic pathways or assay conditions (e.g., serum concentration). Standardized protocols (e.g., MTT assays at 48h incubation) and positive controls (e.g., acarbose for α-glucosidase) reduce variability . Meta-analyses of dose-response data using GraphPad Prism’s nonlinear regression tools can identify outliers and improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.